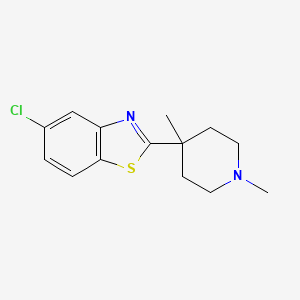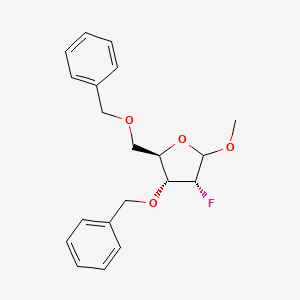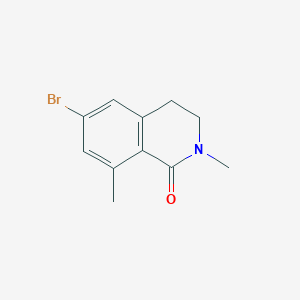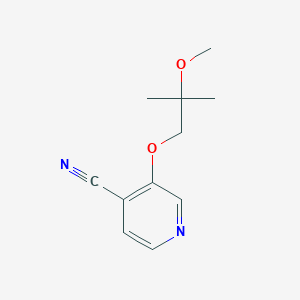![molecular formula C30H19N3 B13921116 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
准备方法
The synthesis of 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole involves several steps. One common method includes the reaction of 9H-carbazole with indole derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different electronic properties.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, which may exhibit different stability and reactivity.
科学研究应用
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications:
作用机制
The mechanism by which 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in charge transfer processes, making it an effective material for electronic applications . Additionally, its derivatives may interact with biological molecules, leading to potential therapeutic effects .
相似化合物的比较
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole can be compared with other carbazole derivatives, such as poly(2,7-carbazole) and poly(3,6-carbazole).
Poly(2,7-carbazole): Exhibits more extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Known for its high charge carrier mobility and stability, used in various electronic devices.
The unique structure of this compound provides it with distinct properties that make it valuable for specific applications in organic electronics and advanced materials .
属性
分子式 |
C30H19N3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
3-carbazol-9-yl-11,12-dihydroindolo[2,3-a]carbazole |
InChI |
InChI=1S/C30H19N3/c1-4-10-25-19(7-1)22-14-15-23-24-17-18(13-16-26(24)32-30(23)29(22)31-25)33-27-11-5-2-8-20(27)21-9-3-6-12-28(21)33/h1-17,31-32H |
InChI 键 |
OKYYRTUFUCUNET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


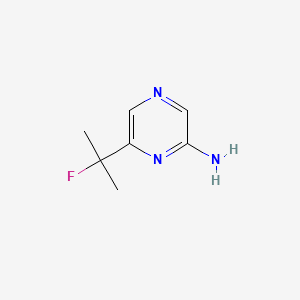
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
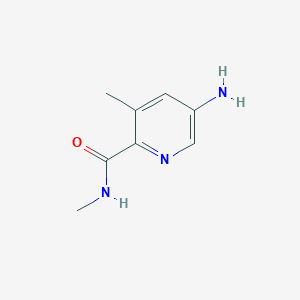
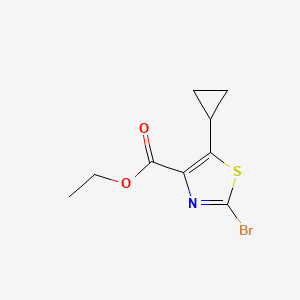
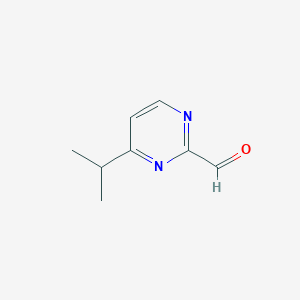
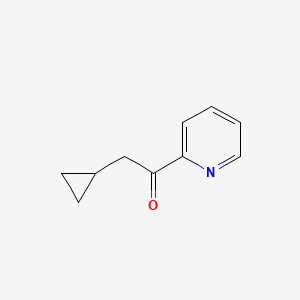
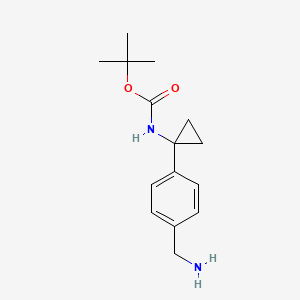
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
